molecular formula C19H24N4O2 B7533337 N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide

N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide

Cat. No. B7533337
M. Wt: 340.4 g/mol
InChI Key: KBTBUOVKPRGGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as L-368,899 and is a selective antagonist of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including social behavior, reproduction, and stress response.

Mechanism of Action

N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide works by selectively blocking the oxytocin receptor. This receptor is involved in the regulation of several physiological processes, including social behavior, reproduction, and stress response. By blocking this receptor, N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide can help researchers better understand the role of the oxytocin receptor in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide are still being studied. However, studies have shown that this compound can selectively block the oxytocin receptor, which can affect several physiological processes. For example, blocking the oxytocin receptor can affect social behavior, reproduction, and stress response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide in lab experiments is its selectivity for the oxytocin receptor. This compound can selectively block this receptor, which can help researchers better understand the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it is still being studied, and its full range of effects is not yet known.

Future Directions

There are several future directions for the study of N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide. One area of interest is the role of the oxytocin receptor in social behavior and the potential use of this compound in the treatment of social disorders. Another area of interest is the potential use of this compound in the study of reproductive physiology and the potential development of new contraceptives. Additionally, the study of the biochemical and physiological effects of this compound may lead to the development of new drugs for a variety of conditions.

Synthesis Methods

The synthesis of N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide has been described in several scientific publications. The most common method involves the reaction of 1-(2-bromoethyl)-4-(2-imidazol-1-ylphenyl)piperazine with 2-(1-oxopropyl)piperidine-1-carboxylic acid, followed by purification using chromatography techniques.

Scientific Research Applications

N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide has been studied for its potential use in several areas of scientific research. One of the most promising applications is in the study of social behavior and the role of the oxytocin receptor in this process. Studies have shown that this compound can selectively block the oxytocin receptor, which can help researchers better understand the role of this receptor in social behavior.

properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-1-propanoylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-18(24)23-11-6-5-9-17(23)19(25)21-13-15-7-3-4-8-16(15)22-12-10-20-14-22/h3-4,7-8,10,12,14,17H,2,5-6,9,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTBUOVKPRGGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCCC1C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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